1-Tert-butyl-3-(4-methylphenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1-Tert-butyl-3-(4-methylphenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione is a complex organic compound belonging to the class of triazinane derivatives This compound is characterized by a triazinane ring substituted with tert-butyl, methylphenyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-3-(4-methylphenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes:
Formation of the Triazinane Ring: The triazinane ring can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides and a base such as pyridine or triethylamine.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached via Friedel-Crafts alkylation or acylation reactions using methylphenyl halides or acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are carefully selected to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-3-(4-methylphenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted triazinane derivatives.
Scientific Research Applications
1-Tert-butyl-3-(4-methylphenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules is of particular interest.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Tert-butyl-3-(4-methylphenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione exerts its effects depends on its specific application:
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Biological Interactions: May interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological targets, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione: Another triazinane derivative with antioxidant properties.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazinane: Known for its applications in polymer chemistry.
Uniqueness
1-Tert-butyl-3-(4-methylphenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of tert-butyl, methylphenyl, and sulfonyl groups makes it particularly versatile in synthetic applications and potentially useful in various industrial processes.
Properties
IUPAC Name |
1-tert-butyl-3-(4-methylphenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-9-5-7-10(8-6-9)23(21,22)17-12(19)15-11(18)16(13(17)20)14(2,3)4/h5-8H,1-4H3,(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLWVXDSTCXOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)NC(=O)N(C2=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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